N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves a condensation reaction. One common method is the reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction mixture is heated under reflux for several hours and then allowed to cool gradually to room temperature. Crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation of the solution at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
Uniqueness
N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H17ClN2O |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C22H17ClN2O/c1-14-3-6-17(11-15(14)2)22-25-20-12-19(9-10-21(20)26-22)24-13-16-4-7-18(23)8-5-16/h3-13H,1-2H3 |
InChI Key |
QPYMHAXHIXMOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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